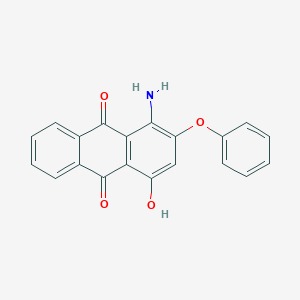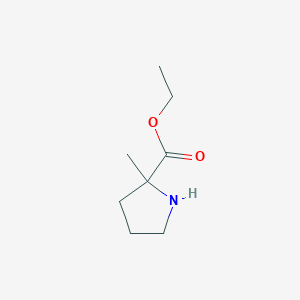
Ethyl 2-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methylpyrrolidine-2-carboxylate, also known as E2MPC, is an organic compound that is commonly used in scientific research and laboratory experiments. It is a colorless, odorless, and highly soluble compound with a molecular weight of 141.19 g/mol. E2MPC is a chiral molecule with two enantiomers, (R)-2-methylpyrrolidine-2-carboxylic acid ethyl ester and (S)-2-methylpyrrolidine-2-carboxylic acid ethyl ester, which have different properties and applications. This compound has been widely studied in the fields of biochemistry, physiology, and pharmacology and has many potential applications.
Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, related to ethyl 2-methylpyrrolidine-2-carboxylate, is utilized in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, exhibiting excellent yields and complete regioselectivity. This reaction expands the scope of ethyl 2-(substituted-methyl)-2,3-butadienoates in synthesizing ethyl 2,6-cis-disubstituted tetrahydropyridines with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Catalysis in N-Arylation of Amides
(S)-N-methylpyrrolidine-2-carboxylate, a derivative of L-proline and structurally related to this compound, serves as an efficient ligand in copper-catalyzed Goldberg-type N-arylation of amides with aryl halides. This process facilitates the synthesis of various N-arylamides under mild conditions, showcasing its potential in chemical syntheses (Wang et al., 2010).
Intermediate in Quinolone Antibacterial Agents
This compound is an important intermediate in the practical stereoselective synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine. This compound is significant in the development of quinolone antibacterial agents, achieved through diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine (Li et al., 1995; 1996).
High-Performance Liquid Chromatography
Derivatives of 2-methylpyrrolidine, closely related to this compound, are employed as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application demonstrates the utility of these compounds in advanced analytical techniques (Morita & Konishi, 2002).
Organocatalysis in Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, similar to this compound, are used in asymmetric (3 + 2) cycloadditions and subsequent catalytic hydrogenation to produce 4-aminopyrrolidine-2-carboxylate esters. These esters catalyze asymmetric Michael additions of ketones to nitroalkenes, indicating their role in organocatalysis (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Safety and Hazards
While specific safety data for Ethyl 2-methylpyrrolidine-2-carboxylate is not available, it’s important to handle all chemical substances with care. For instance, a related compound, Ethyl 6-methylpyridine-2-carboxylate, is classified as a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and drowsiness or dizziness .
properties
IUPAC Name |
ethyl 2-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZALZKFOASWKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)

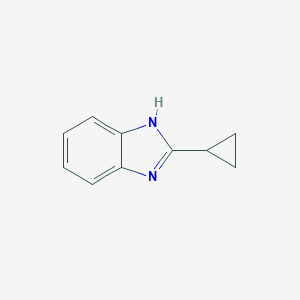
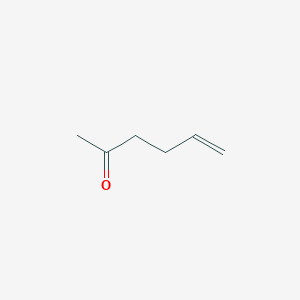


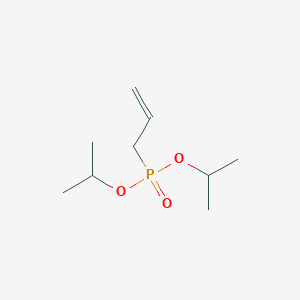
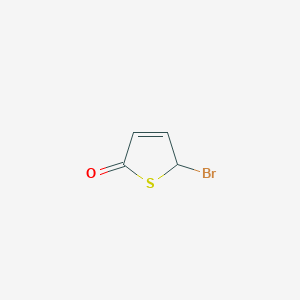
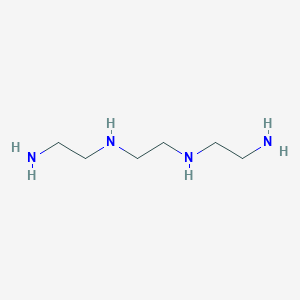
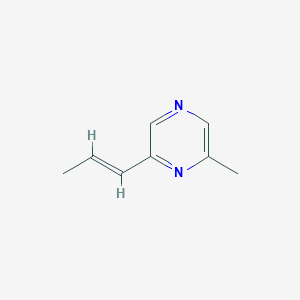
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)
